molecular formula C13H14N2O4S B15008120 1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione

Katalognummer: B15008120
Molekulargewicht: 294.33 g/mol
InChI-Schlüssel: JDKMKSIMISNKTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione is an organic compound that features a pyrrolidine-2,5-dione core structure substituted with a 4-nitrophenyl group and a propan-2-ylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be attached through a thiol-ene reaction, where a propan-2-yl thiol reacts with an alkene functional group on the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The propan-2-ylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving nitro and sulfanyl groups.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfanyl group can participate in redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Nitrophenyl)-3-(methylsulfanyl)pyrrolidine-2,5-dione: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

    1-(4-Aminophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(4-Nitrophenyl)-3-(propan-2-ylsulfanyl)pyrrolidine-2,5-dione is unique due to the combination of its nitro and propan-2-ylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H14N2O4S

Molekulargewicht

294.33 g/mol

IUPAC-Name

1-(4-nitrophenyl)-3-propan-2-ylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H14N2O4S/c1-8(2)20-11-7-12(16)14(13(11)17)9-3-5-10(6-4-9)15(18)19/h3-6,8,11H,7H2,1-2H3

InChI-Schlüssel

JDKMKSIMISNKTC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.